molecular formula C16H24N2O2 B12831563 N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide

N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide

Cat. No.: B12831563
M. Wt: 276.37 g/mol
InChI Key: SBHFRHIYDACMAB-UHFFFAOYSA-N
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Description

N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with an isopropyl group and a piperidin-3-ylmethoxy moiety, making it a molecule of interest in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step often involves the acylation of aniline derivatives to form the benzamide core.

    Introduction of the Piperidin-3-ylmethoxy Group: This step involves the nucleophilic substitution reaction where a piperidine derivative is reacted with a suitable leaving group on the benzamide core.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzamide core, potentially converting it to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Amines derived from the benzamide core.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzamide core are crucial for binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

  • N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide
  • N-Isopropyl-4-(piperidin-2-ylmethoxy)benzamide
  • N-Isopropyl-4-(morpholin-3-ylmethoxy)benzamide

Uniqueness: N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide is unique due to the specific positioning of the piperidine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

4-(piperidin-3-ylmethoxy)-N-propan-2-ylbenzamide

InChI

InChI=1S/C16H24N2O2/c1-12(2)18-16(19)14-5-7-15(8-6-14)20-11-13-4-3-9-17-10-13/h5-8,12-13,17H,3-4,9-11H2,1-2H3,(H,18,19)

InChI Key

SBHFRHIYDACMAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)OCC2CCCNC2

Origin of Product

United States

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